molecular formula C5H11NS2 B1490795 2-(Ethylsulfanyl)propanethioamide CAS No. 1423032-01-2

2-(Ethylsulfanyl)propanethioamide

Cat. No. B1490795
M. Wt: 149.3 g/mol
InChI Key: HDOSRIBDCCNWLE-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)propanethioamide is an organic compound with the molecular formula C5H11NS2 and a molecular weight of 149.28 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(Ethylsulfanyl)propanethioamide consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The exact structure is not provided in the available sources.


Physical And Chemical Properties Analysis

The density of 2-(Ethylsulfanyl)propanethioamide is predicted to be 1.113±0.06 g/cm3 . Its boiling point is predicted to be 227.7±42.0 °C . Other physical and chemical properties are not mentioned in the available sources.

Scientific Research Applications

1. Enzyme System Research

A study explored various analogues of 2-(methylthio)ethanesulfonate, including those with ethyl groups, as substrates for methyl-coenzyme M reductase. This enzyme system, found in Methanobacterterium thermoautotrophicum, facilitates the formation of ethane and other hydrocarbons, indicating the relevance of these analogues in biochemical processes related to methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).

2. Antimicrobial Applications

Research on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl) propane, a related compound, has shown potential as antimicrobial additives for lubricating oils. These compounds effectively suppress the activity of microorganisms, demonstrating their utility in industrial applications (Mammadbayli, Jafarov, Qahramanova, & Suleymanova, 2018).

3. Catalysis in Thioether Oxidation

The role of 2-(Ethylsulfanyl)propanethioamide and its derivatives in catalysis, specifically in thioether oxidation, was investigated. A study described the synthesis and structure of ruthenium(II) complexes using related ligands, highlighting its application in the field of inorganic chemistry and catalysis (Riley & Oliver, 1986).

4. Drug Metabolism Studies

In drug metabolism research, biocatalytic systems using microbes were employed to produce mammalian metabolites of specific compounds, including those with 2-(Ethylsulfanyl)propanethioamide related structures. This research aids in understanding how drugs are metabolized in the body (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

5. Chemical Synthesis and Crystallography

Studies involving crystal structure analysis of propanethioamide derivatives contribute to the broader understanding of molecular structures and interactions, which is vital in fields like pharmaceuticals and materials science (Dinnebier & Moustafa, 2009).

6. Development of Conductive Polymers

Research on polyalkylsulfonatethiophene demonstrated the synthesis and properties of electrically conducting soluble polythiophene, a field critical in the development of advanced materials for electronics and other industries (Patil, 1989).

Safety And Hazards

Specific safety data and hazards associated with 2-(Ethylsulfanyl)propanethioamide are not available in the sources .

properties

IUPAC Name

2-ethylsulfanylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOSRIBDCCNWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfanyl)propanethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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